molecular formula C7H3Br3O2 B1297781 3,4,5-Tribromobenzoic acid CAS No. 618-74-6

3,4,5-Tribromobenzoic acid

Cat. No.: B1297781
CAS No.: 618-74-6
M. Wt: 358.81 g/mol
InChI Key: UDZOUVAHFWHQEL-UHFFFAOYSA-N
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Description

3,4,5-Tribromobenzoic acid: is an organic compound with the molecular formula C7H3Br3O2 . It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 3, 4, and 5 positions. This compound is known for its significant role in various chemical reactions and applications in scientific research.

Scientific Research Applications

3,4,5-Tribromobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. One common method involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction typically occurs in a solvent like acetic acid, and the temperature is maintained at around 50-60°C to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient brominating agents such as dibromoisocyanuric acid in concentrated sulfuric acid. This method allows for the bromination to occur more rapidly and with higher yields .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents like zinc in acetic acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 3,4,5-tribromobenzoic acid involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The compound can also act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

    2,4,6-Tribromobenzoic acid: Another brominated derivative of benzoic acid with bromine atoms at the 2, 4, and 6 positions.

    3,4,5-Trichlorobenzoic acid: A chlorinated analogue with chlorine atoms instead of bromine.

    3,4,5-Trifluorobenzoic acid: A fluorinated analogue with fluorine atoms.

Uniqueness: 3,4,5-Tribromobenzoic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its analogues. The presence of bromine atoms at the 3, 4, and 5 positions allows for unique substitution patterns and reactivity in chemical reactions .

Properties

IUPAC Name

3,4,5-tribromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZOUVAHFWHQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332487
Record name 3,4,5-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-74-6
Record name 3,4,5-Tribromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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